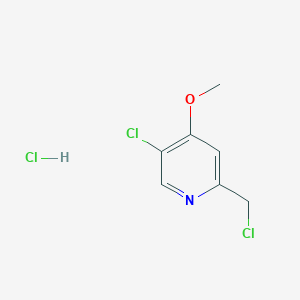

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride

Description

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride is a chlorinated pyridine derivative with a molecular structure featuring substituents at positions 2 (chloromethyl), 4 (methoxy), and 5 (chloro) on the pyridine ring. Its hydrochloride salt form enhances solubility in polar solvents, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The compound’s reactivity is influenced by the electron-withdrawing effects of chlorine and the steric bulk of the chloromethyl group, which direct further substitution reactions .

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-4-methoxypyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO.ClH/c1-11-7-2-5(3-8)10-4-6(7)9;/h2,4H,3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDAYCLMPFWHFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC(=C1)CCl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122307-30-6 | |

| Record name | 5-chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride typically involves the chlorination of 2-(chloromethyl)-4-methoxypyridine. One common method includes the use of triphosgene as a chlorinating agent. The reaction is carried out in an organic solvent under controlled temperature conditions to ensure the selective chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound may involve a liquid phase chlorination methodThe reaction is conducted at elevated temperatures, and the product is purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The chloro group can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or primary amines in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Formation of substituted pyridine derivatives.

Oxidation: Formation of pyridine carboxylic acids or aldehydes.

Reduction: Formation of dechlorinated pyridine derivatives.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride involves its interaction with specific molecular targets. The chloro and chloromethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activities or disruption of cellular processes. The methoxy group may enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets .

Comparison with Similar Compounds

Positional Isomers: 5-(Chloromethyl)-2-methoxypyridine Hydrochloride

Key Differences :

- Substituent Positions: The isomer 5-(chloromethyl)-2-methoxypyridine hydrochloride (CAS 120276-36-0) swaps the positions of the methoxy and chloromethyl groups compared to the target compound.

- Molecular Formula: Both compounds share the formula C₇H₉Cl₂NO·HCl but differ in substituent arrangement.

| Property | Target Compound | 5-(Chloromethyl)-2-methoxypyridine HCl |

|---|---|---|

| Substituent Positions | 2-(ClCH₂), 4-OCH₃, 5-Cl | 2-OCH₃, 5-(ClCH₂) |

| Reactivity Profile | Electrophilic at C-6 | Electrophilic at C-3/C-4 |

| Applications | Pharmaceutical intermediates | Agrochemical synthesis |

Heterocyclic Variants: 1-[5-Chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole Hydrochloride

Key Differences :

- Core Structure : This compound (Ref: 3D-DXC56223) replaces the pyridine ring with a benzene ring and introduces a 1,2,4-triazole group. The triazole moiety enhances hydrogen-bonding capacity, making it more suitable for drug candidates targeting enzymes or receptors .

- Molecular Weight: Higher molecular weight (C₁₀H₁₀Cl₃N₃O·HCl vs. C₇H₈Cl₂NO·HCl) reduces solubility in non-polar solvents.

Complex Derivatives: LY2409881 Hydrochloride

Key Differences :

- Structure : LY2409881 hydrochloride (C₂₄H₂₉ClN₆OS·HCl) incorporates a pyrimidine core, a benzo[b]thiophene group, and a cyclopropylamide. The extended π-system and multiple functional groups enhance binding affinity in kinase inhibition but complicate synthetic routes .

- Applications : Primarily used in cancer research, contrasting with the target compound’s broader intermediate applications.

Nitro-Substituted Analog: 2-Chloro-6-methoxy-3-nitropyridine

Key Differences :

- Electron-Withdrawing Groups : The nitro group at position 3 strongly deactivates the pyridine ring, reducing reactivity in nucleophilic substitutions compared to the target compound’s chloro and methoxy groups .

- Stability : Nitro derivatives are more prone to thermal decomposition, limiting their utility in high-temperature reactions.

Data Table: Comparative Analysis

| Compound Name | Molecular Formula | Substituent Positions | Key Applications | Reactivity Hotspots |

|---|---|---|---|---|

| 5-Chloro-2-(chloromethyl)-4-methoxypyridine HCl | C₇H₈Cl₂NO·HCl | 2-(ClCH₂), 4-OCH₃, 5-Cl | Pharmaceutical intermediates | C-6 (electrophilic) |

| 5-(Chloromethyl)-2-methoxypyridine HCl | C₇H₉Cl₂NO·HCl | 2-OCH₃, 5-(ClCH₂) | Agrochemicals | C-3/C-4 (nucleophilic) |

| 1-[5-Chloro-2-(chloromethyl)phenyl]-1H-1,2,4-triazole HCl | C₁₀H₁₀Cl₃N₃O·HCl | Benzene + triazole | Drug candidates | Triazole N-atoms |

| LY2409881 Hydrochloride | C₂₄H₂₉ClN₆OS·HCl | Pyrimidine + thiophene | Kinase inhibitors | Thiophene S-atom |

| 2-Chloro-6-methoxy-3-nitropyridine | C₆H₅ClN₂O₃ | 2-Cl, 6-OCH₃, 3-NO₂ | Explosives precursors | C-4 (electrophilic) |

Biological Activity

5-Chloro-2-(chloromethyl)-4-methoxypyridine hydrochloride is a pyridine derivative with potential applications in medicinal chemistry. Its unique structural features, including chlorine and methoxy substituents, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the following features:

- Molecular Formula : C7H7Cl2N

- Molecular Weight : 192.04 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the chloromethylation of 4-methoxypyridine followed by chlorination at the 5-position. The synthesis process can be summarized as follows:

- Starting Material : 4-Methoxypyridine.

- Reagents : Chloromethyl methyl ether, hydrochloric acid.

- Conditions : The reaction is usually carried out under reflux conditions to facilitate chloromethylation and subsequent chlorination.

Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that this compound may serve as a lead for developing new antimicrobial agents.

Antiviral Activity

Pyridine derivatives have also been investigated for their antiviral properties. Specifically, studies have shown that compounds with similar structures can inhibit viral replication in cell cultures. For instance:

- HIV-1 Integrase Inhibition : Some pyridine derivatives have been identified as potential inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. The mechanism of action involves binding to the active site of the enzyme, thus preventing its function.

Anticancer Potential

The anticancer activity of pyridine derivatives has gained attention in recent years. Preliminary studies suggest that this compound could exhibit cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 µM |

| MCF-7 (breast cancer) | 20 µM |

| A549 (lung cancer) | 10 µM |

These results indicate a promising avenue for further exploration in cancer therapy.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets within microbial and cancer cells. The chloromethyl group may facilitate nucleophilic attack by cellular components, leading to disruption of essential cellular processes.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyridine derivatives in drug development:

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal demonstrated that modifications to the pyridine structure could enhance antibacterial potency against resistant strains .

- Antiviral Research : Research focusing on HIV integrase inhibitors revealed that certain structural modifications in pyridines significantly improved antiviral efficacy .

- Cytotoxicity Assays : In vitro cytotoxicity assays showed that specific analogs of pyridine derivatives induced apoptosis in cancer cells through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.